molecular formula C17H17NO4 B11606411 N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11606411
M. Wt: 299.32 g/mol
InChI Key: IYKXVUQIXFYXES-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide is an organic compound that features a benzodioxole ring fused with a carboxamide group and a methoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using carboxylic acid derivatives and amines.

    Introduction of the Methoxyphenyl Ethyl Side Chain: This step involves the alkylation of the benzodioxole ring with a methoxyphenyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl ethyl side chain and the benzodioxole ring play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]-methanesulfonamide
  • N-[2-(4-methoxyphenyl)ethyl]hydrazinecarboxamide
  • N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl}ethan-1-amine

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzodioxole ring structure is particularly notable for its stability and ability to participate in various chemical reactions.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H17NO4/c1-20-14-5-2-12(3-6-14)8-9-18-17(19)13-4-7-15-16(10-13)22-11-21-15/h2-7,10H,8-9,11H2,1H3,(H,18,19)

InChI Key

IYKXVUQIXFYXES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)OCO3

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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